![molecular formula C13H10N4O3S B5638780 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5638780.png)
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide often involves multistep chemical reactions that yield a diverse array of structures. For instance, novel N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives have been synthesized using a process that utilizes MS, IR, CHN, and 1H NMR spectral data to establish compound structures (Wang et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds involving 1,3,4-thiadiazole units has been elucidated through techniques like X-ray diffraction, showcasing their near "V" shaped configuration and detailing intermolecular interactions such as hydrogen bonds and π-interactions. This provides insights into the spatial arrangement and potential reactive sites of the molecule (Boechat et al., 2011).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds are influenced by their functional groups. For example, the presence of acetamide and thiadiazole groups can facilitate various chemical reactions, including condensation and cycloaddition, which are foundational for creating pharmacologically active molecules. The synthesis process often involves carbodiimide condensation, highlighting the compound's reactivity and potential for further chemical modifications (Yu et al., 2014).
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3S/c1-7-15-16-13(21-7)14-10(18)6-17-11(19)8-4-2-3-5-9(8)12(17)20/h2-5H,6H2,1H3,(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNGHRDGSXIHOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
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